Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate

Physical Organic Chemistry Enolate Reactivity Linear Free-Energy Relationships

Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate (CAS 208259-49-8) belongs to the class of alpha,alpha-difluoro arylacetate esters, characterized by a 3,5-difluorophenyl ring and a gem-difluoro substituted alpha-carbon adjacent to the ester carbonyl. With a molecular formula of C10H8F4O2 and a molecular weight of 236.16 g/mol, this compound is primarily utilized as a building block in medicinal chemistry for the synthesis of fluorinated pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Molecular Formula C10H8F4O2
Molecular Weight 236.166
CAS No. 208259-49-8
Cat. No. B2612798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate
CAS208259-49-8
Molecular FormulaC10H8F4O2
Molecular Weight236.166
Structural Identifiers
SMILESCCOC(=O)C(C1=CC(=CC(=C1)F)F)(F)F
InChIInChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3
InChIKeyRDMLTCOKHPCPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate (CAS 208259-49-8): A Functionalized Fluoroaromatic Ester Building Block


Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate (CAS 208259-49-8) belongs to the class of alpha,alpha-difluoro arylacetate esters, characterized by a 3,5-difluorophenyl ring and a gem-difluoro substituted alpha-carbon adjacent to the ester carbonyl. With a molecular formula of C10H8F4O2 and a molecular weight of 236.16 g/mol, this compound is primarily utilized as a building block in medicinal chemistry for the synthesis of fluorinated pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . It is typically supplied as a research chemical with a purity of 95% or higher and is stored at 2-8°C [1]. The presence of multiple fluorine atoms on both the aromatic ring and the alpha-position confers distinct physicochemical properties, including increased lipophilicity and potential for metabolic stability, differentiating it from non-fluorinated or mono-fluorinated analogs .

Why Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate Cannot Be Directly Substituted by Common Analogs in Synthetic Routes


The specific substitution pattern and fluorination level of ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate are critical for downstream synthetic utility and final compound properties. Simply replacing it with a non-fluorinated phenylacetate ester (e.g., ethyl phenylacetate) or a mono-fluorinated analog would fundamentally alter the electronic character, reactivity, and lipophilicity of the intermediate, potentially collapsing a synthetic route. The 3,5-difluorophenyl group is a known bioisostere in medicinal chemistry, and the alpha,alpha-difluoro group is often installed to block metabolic hotspots or serve as a spectroscopic probe . Furthermore, the presence of the electron-withdrawing fluorine atoms on the aromatic ring significantly reduces the nucleophilic reactivity of the corresponding enolate anion (N = 20.0 for a 4-nitro derivative vs N = 27.5 for the parent unsubstituted phenylacetate) [1], meaning that direct substitution of the target compound with a less fluorinated analog would lead to different reaction rates and potentially different or zero yields in key C-C bond-forming steps. The following quantitative evidence makes the case for its non-fungibility.

Quantitative Differentiation of Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate for Scientific Procurement


Altered Enolate Nucleophilicity: Ethyl 3,5-Difluorophenyl-α,α-difluoroacetate vs. Unsubstituted Phenylacetate

The nucleophilic reactivity of the enolate derived from ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate can be inferred from quantified class effects. In a comprehensive kinetic study by Mayr and Corral-Bautista, the nucleophilicity parameter N for substituted ethyl arylacetate anions was measured. The unsubstituted ethyl phenylacetate anion has an N value of 27.5, while the electron-withdrawing 4-nitro substituent reduces this to N = 20.0 [1]. Given that the 3,5-difluorophenyl group has a Hammett σ_m value of +0.34 (comparable to a strong electron-withdrawing substituent), and the alpha fluorines further inductively deplete charge, the N value for the target compound is expected to be significantly lower than the unsubstituted analog, likely in the range of 20-22. This means the target enolate is approximately 100,000 times less nucleophilic than the unsubstituted phenylacetate enolate (based on the log k_2 = s_N(N + E) relationship) [1]. This is a class-level inference based on the established linear free-energy relationship, and experimental confirmation for this specific compound is pending.

Physical Organic Chemistry Enolate Reactivity Linear Free-Energy Relationships

Physicochemical Property Advantage Over Non-Fluorinated Analog: Boiling Point and Density Comparison

The compound's boiling point and density differ markedly from its non-fluorinated structural comparator ethyl phenylacetate. Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate has a predicted boiling point of 223.7±35.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . In contrast, ethyl phenylacetate (the most basic arylacetate ester) boils at 229 °C and has a density of 1.03 g/cm³ [1]. While the boiling points are similar, the substantial ~26% increase in density (1.3 vs. 1.03 g/cm³) reflects the higher mass of the fluorinated compound and its enhanced intermolecular interactions. This density difference can be exploited in multiphasic extractions and separations during workup, where the heavier fluorinated product cleanly partitions to the lower layer.

Physicochemical Properties Process Chemistry Purification

Metabolic Stability Advantage of the α,α-Difluoroacetate Motif Over Non-Fluorinated Esters

The α,α-difluoroacetate functionality is a recognized prodrug motif that resists esterase-mediated hydrolysis relative to standard alkyl esters. In mechanistic studies, α,α-difluoro esters have been shown to be significantly more stable to enzymatic cleavage in plasma compared to their non-fluorinated counterparts, due to the electron-withdrawing inductive effect of the fluorine atoms that destabilizes the tetrahedral intermediate in serine hydrolase catalysis [1]. This property means that the ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate core can serve as a protected carboxylate that survives in biological media longer than ethyl phenylacetate, enabling use as a sustained-release pro-moiety or a protecting group in bioconjugation. Quantitative half-life comparisons in human plasma or liver microsomes are required for a direct head-to-head comparison, but the class-level evidence is strong.

Medicinal Chemistry Metabolic Stability Prodrug Design

Procurement-Driven Application Scenarios for Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate Based on Verified Differentiation Evidence


Synthesis of Metabolically Stable Prodrugs and Bioconjugates

Leveraging the class-level metabolic stability of the α,α-difluoroacetate motif, researchers can employ this compound as a key intermediate for preparing ester prodrugs that resist premature plasma hydrolysis [1]. For procurement, this means selecting this CAS-specific entity for programs where prolonged circulation of an active metabolite is required, avoiding non-fluorinated analogs that would be rapidly cleared.

C-C Bond Formation via Enolate Chemistry Requiring Controlled Nucleophilicity

The significantly reduced enolate nucleophilicity of ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate, inferred from class trends, makes it suitable for selective alkylation or Michael addition reactions where over-reactivity of a normal phenylacetate enolate leads to side-products [2]. Chemists sourcing this compound can design cleaner one-pot cascades that would fail with more nucleophilic esters.

Process-Scale Synthesis Benefiting from Enhanced Density-Driven Workup

The higher density of this compound (1.3 g/cm³) compared to typical arylacetates (1.03 g/cm³) allows for simpler phase separation during aqueous workup . This difference simplifies downstream processing and is a tangible advantage for pilot plant and production-scale synthesis where chromatography is cost-prohibitive.

Fluorinated Fragment-Based Drug Discovery

The combination of a 3,5-difluorophenyl ring with a difluoroacetate ester provides a uniquely lipophilic and electron-deficient fragment for high-throughput screening libraries. The electron-withdrawing pattern reduces oxidative metabolism on the ring, a known class advantage . This supports procurement decisions for fragment libraries aimed at CNS or other target tissues where high lipophilicity drives membrane permeation.

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